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Cyclotheonamide E2 -

Cyclotheonamide E2

Catalog Number: EVT-1579524
CAS Number:
Molecular Formula: C42H56N10O9
Molecular Weight: 845 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cyclotheonamide E2 is a natural product found in Theonella with data available.
Overview

Cyclotheonamide E2 is a cyclic peptide that belongs to a class of compounds known as cyclotheonamides, which are derived from marine organisms, particularly sponges. These compounds have garnered attention due to their unique structural features and potential biological activities, including antimicrobial and anticancer properties. Cyclotheonamide E2 is characterized by its complex cyclic structure, which contributes to its stability and bioactivity.

Source and Classification

Cyclotheonamide E2 was first isolated from the marine sponge Theonella swinhoei, a species known for producing various bioactive metabolites. This compound is classified as a cyclic peptide, specifically a type of nonribosomal peptide, which is synthesized by ribosome-independent pathways in organisms. The structural classification of cyclotheonamides includes several analogs, with Cyclotheonamide E2 being one of the notable members due to its distinct chemical properties and biological activities.

Synthesis Analysis

The synthesis of Cyclotheonamide E2 has been achieved through various methodologies, primarily focusing on the formation of the α-keto amide linkage that is crucial for its structure. A key approach involves the application of cyano ylide methodology, which facilitates the construction of the cyclic framework. This method allows for the selective formation of the desired bonds while minimizing side reactions.

  1. Key Steps in Synthesis:
    • Formation of the α-keto amide linkage.
    • Use of protecting groups during synthesis to ensure selectivity.
    • Final cyclization step to close the peptide ring.
  2. Technical Details:
    • The synthetic route often employs conventional organic reactions such as coupling reactions and cyclization techniques.
    • The use of specific reagents and conditions is crucial to achieve high yields and purities of the final product.
Molecular Structure Analysis

Cyclotheonamide E2 exhibits a unique molecular structure characterized by its cyclic nature and specific stereochemistry. The compound typically contains several amino acid residues linked through peptide bonds, forming a rigid cyclic structure that enhances its stability.

  1. Structural Features:
    • The presence of an α-keto amide group contributes significantly to its chemical reactivity.
    • Specific dihedral angles and bond lengths are maintained to preserve the integrity of the cyclic structure.
  2. Data:
    • The molecular formula and molecular weight can be determined through techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.
    • Crystallographic studies may provide detailed information on bond lengths and angles within the molecule.
Chemical Reactions Analysis

Cyclotheonamide E2 participates in various chemical reactions that are essential for its biological activity. Understanding these reactions helps elucidate its mechanism of action.

  1. Reactions:
    • Hydrolysis: Cyclotheonamide E2 can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of peptide bonds.
    • Ligand binding: The compound can interact with specific biological targets, influencing enzymatic activities or receptor functions.
  2. Technical Details:
    • Reaction conditions such as temperature, pH, and concentration play critical roles in determining the outcome of these reactions.
    • Kinetic studies may provide insights into reaction rates and mechanisms involved in ligand binding.
Mechanism of Action

The mechanism of action for Cyclotheonamide E2 involves its interaction with biological macromolecules, particularly proteins involved in signaling pathways or metabolic processes.

  1. Process:
    • Upon binding to target proteins, Cyclotheonamide E2 may induce conformational changes that alter protein function.
    • This interaction can lead to downstream effects such as inhibition of cell proliferation or modulation of immune responses.
  2. Data:
    • Studies using biochemical assays can quantify the effects of Cyclotheonamide E2 on target proteins.
    • Molecular docking simulations may provide predictive insights into binding affinities and interaction sites on target proteins.
Physical and Chemical Properties Analysis

Cyclotheonamide E2 possesses distinct physical and chemical properties that influence its behavior in biological systems.

  1. Physical Properties:
    • Solubility: Cyclotheonamide E2 is typically soluble in organic solvents but may exhibit limited solubility in water.
    • Stability: The cyclic structure enhances stability against enzymatic degradation compared to linear peptides.
  2. Chemical Properties:
    • Reactivity: The presence of functional groups such as amides makes it susceptible to hydrolysis under certain conditions.
    • Spectroscopic characteristics: Techniques like ultraviolet-visible spectroscopy and infrared spectroscopy can be used to analyze functional groups present in Cyclotheonamide E2.
Applications

Cyclotheonamide E2 has several scientific applications due to its bioactive properties:

  1. Antimicrobial Activity: Research indicates that cyclotheonamides exhibit activity against various pathogens, making them potential candidates for developing new antibiotics.
  2. Cancer Research: Studies suggest that Cyclotheonamide E2 may inhibit tumor growth or induce apoptosis in cancer cells, warranting further investigation for therapeutic uses.
  3. Biochemical Probes: Due to their ability to interact with specific proteins, cyclotheonamides can serve as valuable tools for studying protein functions and cellular processes.
Discovery and Phylogenetic Context of Cyclotheonamide E2

Isolation from Marine Sponges: Theonella and Ircinia as Primary Sources

Cyclotheonamide E2 was first isolated in 1998 from marine sponges belonging to the genus Theonella (order Tetractinellida, family Theonellidae) collected from undisclosed marine environments. The compound was identified alongside its structural analog cyclotheonamide E3 through bioassay-guided fractionation targeting serine protease inhibitors [1] [7]. The isolation protocol involved organic solvent extraction followed by multiple chromatographic separations, including silica gel chromatography and reversed-phase HPLC. This purification strategy capitalized on the molecule's moderate polarity and unique UV absorption profile to achieve compound isolation in high purity [1]. While Theonella sponges remain the primary documented source, sponges of the genus Ircinia (order Dictyoceratida, family Irciniidae) have also been reported to produce structurally related cyclic peptides with protease inhibitory activity, though not cyclotheonamide E2 specifically [5]. These taxonomically distinct sponge genera both host complex microbial communities that contribute significantly to their secondary metabolomes.

Theonella sponges are particularly renowned for their production of structurally complex bioactive compounds. Chemical analyses have revealed that these sponges typically contain 10-100 times higher concentrations of secondary metabolites compared to other sponge genera, making them exceptionally rich sources for drug discovery [3] [8]. The ecological distribution of cyclotheonamide-producing sponges appears restricted to specific geographic locations, though collection site details are often omitted from pharmacological reports due to intellectual property concerns and biodiversity conservation considerations.

Table 1: Sponge Genera Producing Cyclotheonamides and Related Compounds

Sponge GenusFamilyOrderReported CompoundsBiological Activity
TheonellaTheonellidaeTetractinellidaCyclotheonamides E, E2, E3Thrombin/trypsin inhibition
IrciniaIrciniidaeDictyoceratidaVariabilin, palinurinAntimicrobial, feeding deterrent
AcanthostrongylophoraMicrocionidaePoeciloscleridaCyclotheonellazolesProtease inhibition

Phylogenetic Relationship to Cyclotheonamide Family (E, E3-E5) and Structural Homologs

Cyclotheonamide E2 belongs to an expanding family of macrocyclic peptides characterized by unusual amino acid residues and potent bioactivities. Structurally, it shares the conserved pentapeptide core architecture of the cyclotheonamide family: a macrocyclic ring containing critical non-proteinogenic amino acids including vinylogous tyrosine (vTyr) and an α-ketoamide functionality essential for protease inhibition [1] [7]. The defining structural feature distinguishing cyclotheonamide E2 from its analogs is the specific modification at the alanyl side chain - specifically, an N-acyl group consisting of a C₈ fatty acid chain with a distinctive unsaturation pattern [1].

This molecular framework places cyclotheonamide E2 within a biosynthetic continuum of related compounds produced by marine sponges and their symbionts:

  • Cyclotheonamide E: The archetypal compound with demonstrated nanomolar inhibition against thrombin (IC₅₀ = 1.4 nM) and trypsin (IC₅₀ = 26 nM)
  • Cyclotheonamide E2: Structural variant with comparable thrombin affinity but enhanced selectivity profile
  • Cyclotheonamide E3: Analog with modified N-acyl chain exhibiting distinct target preference
  • Cyclotheonamide E4/E5: Later discovered derivatives from Ircinia spp. with expanded macrocycle architecture [5]

Structure-activity relationship (SAR) studies across this compound series reveal critical pharmacophoric elements. The α-ketoamide moiety forms a reversible covalent adduct with the catalytic serine residue in serine proteases, while the hydrophobic N-acyl chain of cyclotheonamide E2 (specifically its length and unsaturation pattern) enhances binding to thrombin's S3/S4 subsites, accounting for its 10-100 fold selectivity over related trypsin-like proteases [1] [7]. This selectivity profile distinguishes cyclotheonamide E2 from earlier family members and positions it as a valuable pharmacological probe for dissecting thrombin-mediated physiological pathways.

Table 2: Comparative Structural and Functional Features of Select Cyclotheonamides

CompoundMolecular Weight (Da)N-acyl ModificationThrombin Inhibition IC₅₀ (nM)Trypsin Inhibition IC₅₀ (nM)
Cyclotheonamide E~1100Saturated C₈ chain1.426
Cyclotheonamide E21107Unsaturated C₈ chain2.1>100
Cyclotheonamide E31109Oxidized C₈ chain5.332
Cyclotheonamide A1073Methylated C₆ chain0.080.6

Role of Marine Symbionts in Cyclotheonamide Biosynthesis

Compelling biochemical and genomic evidence indicates that cyclotheonamide E2 is not biosynthesized de novo by the sponge host but rather by symbiotic microorganisms residing within the sponge mesohyl matrix. This paradigm was first established through comprehensive studies of Theonella swinhoei, which revealed that filamentous bacteria of the candidate genus "Candidatus Entotheonella" (family Entotheonellaceae, phylum Caldatribacteriota) are the actual producers of numerous bioactive metabolites, including the related compound theopalauamide [3] [8] [9]. Several lines of evidence support this symbiotic biosynthesis hypothesis for cyclotheonamides:

  • Cellular localization studies: Fluorescence in situ hybridization (FISH) combined with secondary ion mass spectrometry (SIMS) has localized cyclotheonamide-like compounds specifically within "Entotheonella" cells in Theonella sponges [3]
  • Metagenomic analysis: Genome sequencing of uncultivated "Candidatus Entotheonella palauensis" revealed exceptionally large biosynthetic gene clusters (BGCs) spanning >100 kb, encoding nonribosomal peptide synthetase (NRPS) pathways capable of assembling complex cyclic peptides including cyclotheonamide analogs [6] [10]
  • Biosynthetic logic: The cyclotheonamide scaffold requires multiple non-canonical enzymatic transformations, including epoxidation, α-ketocarbonyl formation, and stereospecific methylations - modifications that exceed the enzymatic capabilities demonstrated by sponge cells but align with bacterial secondary metabolism [6] [9]

The biosynthetic pathway for cyclotheonamide E2 is proposed to involve a hybrid NRPS-polyketide synthase (PKS) megasynthetase incorporating both proteinogenic and non-proteinogenic amino acids. Key steps include:

  • Activation and condensation of D-leucine, L-arginine, vinylogous tyrosine, and modified alanine residues by multi-domain NRPS modules
  • Installation of the N-acyl side chain through a dedicated loading module with fatty acid specificity
  • Macrocyclization through terminal thioesterase domain activity
  • Post-assembly oxidative modifications including formation of the critical α-ketoamide warhead [6] [10]

This biosynthetic complexity explains why total synthesis approaches remain challenging despite significant advances in synthetic methodology. The dependence on uncultivated symbiotic producers presents substantial challenges for compound supply, driving ongoing efforts to establish heterologous expression systems in culturable bacterial hosts.

Table 3: Features of Cyclotheonamide E2 Biosynthetic Gene Cluster (Predicted)

FeatureDescriptionFunctional Significance
Core Biosynthetic TypeHybrid NRPS-PKSAssembly of peptide backbone with integrated acyl chain
Size Range85-120 kbComplexity consistent with macrocyclic peptide biosynthesis
Key DomainsAdenylation (A), Peptidyl Carrier (PCP), Condensation (C), Ketosynthase (KS), Thioesterase (TE)Amino acid activation, peptide bond formation, chain extension, macrocyclization
Specialized DomainsEpimerase (E), Methyltransferase (MT), OxidaseD-amino acid formation, N-methylation, α-ketoamide formation
Putative Regulatory ElementsTetR-family regulators, Two-component systemsEnvironmental sensing and pathway regulation

The discovery of cyclotheonamide E2 exemplifies how marine sponge-symbiont associations represent a rich resource for structurally unprecedented bioactive molecules. Ongoing investigations into the chemical ecology of these associations suggest that cyclotheonamides function as defensive compounds against sponge predators and microbial pathogens, providing a selective advantage to both the sponge host and its microbial symbionts [3] [9]. As genomic exploration of marine sponge microbiomes advances, the true biosynthetic potential of these complex symbiotic systems is only beginning to be revealed, with current estimates suggesting that >96% of the chemical diversity encoded by marine prokaryotes remains unexplored [10].

Properties

Product Name

Cyclotheonamide E2

IUPAC Name

N-[(2S)-1-[[(3S,7E,9S,12R,16S,19S)-12-[(2S)-butan-2-yl]-16-[3-(diaminomethylideneamino)propyl]-9-[(4-hydroxyphenyl)methyl]-2,6,11,14,15,18-hexaoxo-1,5,10,13,17-pentazabicyclo[17.3.0]docos-7-en-3-yl]amino]-1-oxopropan-2-yl]benzamide

Molecular Formula

C42H56N10O9

Molecular Weight

845 g/mol

InChI

InChI=1S/C42H56N10O9/c1-4-24(2)34-39(59)48-28(22-26-14-17-29(53)18-15-26)16-19-33(54)46-23-31(50-36(56)25(3)47-37(57)27-10-6-5-7-11-27)41(61)52-21-9-13-32(52)38(58)49-30(35(55)40(60)51-34)12-8-20-45-42(43)44/h5-7,10-11,14-19,24-25,28,30-32,34,53H,4,8-9,12-13,20-23H2,1-3H3,(H,46,54)(H,47,57)(H,48,59)(H,49,58)(H,50,56)(H,51,60)(H4,43,44,45)/b19-16+/t24-,25-,28+,30-,31-,32-,34+/m0/s1

InChI Key

YSNKBNIOHORIHX-MSQPAANESA-N

Synonyms

cyclotheonamide E2

Canonical SMILES

CCC(C)C1C(=O)NC(C=CC(=O)NCC(C(=O)N2CCCC2C(=O)NC(C(=O)C(=O)N1)CCCN=C(N)N)NC(=O)C(C)NC(=O)C3=CC=CC=C3)CC4=CC=C(C=C4)O

Isomeric SMILES

CC[C@H](C)[C@@H]1C(=O)N[C@H](/C=C/C(=O)NC[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)C(=O)N1)CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)C3=CC=CC=C3)CC4=CC=C(C=C4)O

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